(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Übersicht

Beschreibung

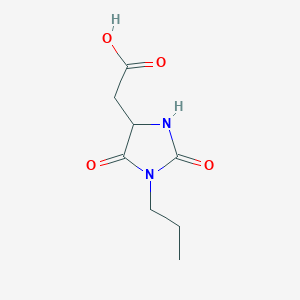

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid is a chemical compound with a molecular formula of C9H14N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a diacid or its derivative. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant Properties

Research has highlighted the antioxidant potential of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, particularly in the context of its derivatives. A study indicated that compounds derived from this acid exhibited significant radical scavenging activities, which are crucial for therapeutic applications against oxidative stress-related conditions .

Antivenom Potential

The compound has shown promise in the development of antivenom therapies. In a study involving a methanol extract of traditional medicinal plants, this compound derivatives were evaluated for their ability to bind to venom components, demonstrating potential as a therapeutic agent in envenomation cases .

Cosmetic Applications

Photostability and UV Protection

this compound is being investigated for its role as a UV filter in cosmetic formulations. Studies have shown that certain derivatives maintain photostability when incorporated into formulations, thus enhancing the efficacy of sunscreens by providing better protection against harmful UV radiation .

Skin Bioavailability

Research into the skin bioavailability of this compound has indicated its potential use in topical formulations. The stability and absorption characteristics are critical for ensuring that active ingredients effectively penetrate the skin barrier and exert their intended effects .

Data Tables

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capabilities of various derivatives of this compound using DPPH and ferric ion radical scavenging assays. The results indicated that specific compounds exhibited higher activity than traditional antioxidants, suggesting their potential incorporation into nutraceuticals and pharmaceuticals aimed at combating oxidative stress.

Case Study 2: Cosmetic Formulation Development

In developing a new sunscreen formulation, researchers incorporated this compound derivatives to assess their photostability under UV exposure. The study found that formulations with these derivatives showed significantly reduced degradation compared to standard formulations without them, thus supporting their use in cosmetic products aimed at providing UV protection.

Wirkmechanismus

The mechanism of action of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

- (2,5-Dioxo-1-methyl-imidazolidin-4-yl)-acetic acid

- (2,5-Dioxo-1-ethyl-imidazolidin-4-yl)-acetic acid

- (2,5-Dioxo-1-butyl-imidazolidin-4-yl)-acetic acid

Comparison:

- Structural Differences: The primary difference lies in the alkyl group attached to the imidazolidine ring. This variation can influence the compound’s physical and chemical properties.

- Unique Properties: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid may exhibit unique reactivity and biological activity compared to its analogs, making it a compound of particular interest in research and industrial applications.

Biologische Aktivität

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, often abbreviated as DPIAA, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

DPIAA features a unique imidazolidinone core with a propyl group and an acetic acid moiety. Its chemical structure is critical for its interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The mechanism of action of DPIAA primarily involves its interaction with specific enzymes and receptors in biological systems. It is believed to inhibit enzyme activity by binding to the active sites of target proteins. This inhibition can lead to alterations in metabolic pathways associated with inflammation and microbial growth.

Key Mechanisms:

- Enzyme Inhibition : DPIAA has been studied for its potential as an enzyme inhibitor, particularly in relation to metalloproteinases (MMPs) and dipeptidyl peptidase-IV (DPP-IV) .

- Receptor Modulation : The compound may modulate receptor signaling pathways, impacting various physiological responses .

Anticancer Properties

Research has indicated that DPIAA exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that similar compounds induce cell death through both extrinsic and intrinsic pathways . The effectiveness of DPIAA in cancer therapy is still under investigation, but preliminary results suggest promising potential.

Antimicrobial Activity

DPIAA has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent . This activity may be linked to its ability to disrupt bacterial metabolic processes.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of DPIAA. For instance:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid | Imidazolidinone with phenyl group | Antimicrobial, anti-inflammatory |

| 4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-butyric acid | Alkyl substitution | Anticancer properties |

DPIAA's specific substitution pattern contributes to its distinct reactivity and biological activity compared to these analogs .

Case Studies

Several case studies have explored the biological effects of DPIAA and related compounds:

- Study on Anticancer Activity : A study involving various imidazolidinone derivatives found that DPIAA showed significant cytotoxic effects against HeLa cells. The IC50 values indicated a strong potential for further development as an anticancer therapeutic .

- Antimicrobial Evaluation : In another study, DPIAA was tested against Gram-positive bacteria, showing promising results in inhibiting bacterial growth. The results suggest that modifications to the imidazolidinone structure could enhance its antimicrobial efficacy .

Eigenschaften

IUPAC Name |

2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKIRIZAUWWJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424575 | |

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008961-08-7 | |

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.